molecular formula C12H12ClN3O B2435382 4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide CAS No. 318497-93-7

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2435382
CAS No.: 318497-93-7
M. Wt: 249.7
InChI Key: XBBGBDXUTAKEMG-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.7. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBGBDXUTAKEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, with the CAS number 318497-93-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 249.70 g/mol
  • CAS Number : 318497-93-7

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acylating agents. The structural features of this compound include a pyrazole ring substituted with a chloro group and a methylphenyl moiety, which are critical for its biological activity.

Anticancer Properties

Research has demonstrated that compounds within the pyrazole family exhibit significant anticancer properties. A study highlighted that derivatives containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, several compounds showed IC50 values ranging from 2.43 to 14.65 µM against these cell lines, indicating substantial cytotoxic effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231Not specified
Compound 7dMDA-MB-2312.43
Compound 10cHepG24.98

The mechanisms through which these compounds exert their effects include inhibition of microtubule assembly and induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. For example, one study reported a compound with an IC50 value for COX-2 inhibition significantly lower than that of traditional anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition IC50 (µM)Selectivity Index
Pyrazole Derivative A44.81>8
Pyrazole Derivative B55.65>7

Case Studies and Research Findings

A notable case study involved the evaluation of multiple pyrazole derivatives against various cancer cell lines and inflammatory models. The findings indicated that specific substitutions on the pyrazole ring significantly enhance biological activity. For instance, the incorporation of nitro groups was correlated with increased antiproliferative effects .

Another study focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions on the phenyl ring could optimize both anticancer and anti-inflammatory activities . These insights are crucial for guiding future drug design efforts.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit their growth.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen Tested
4-Chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamideTBDTBDTBD
Compound A0.220.25Staphylococcus aureus
Compound B0.300.35Escherichia coli

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the effectiveness of these compounds against bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, highlighting its ability to inhibit cancer cell proliferation and induce apoptosis.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-71.88 ± 0.11CDK2 inhibition
HCT1160.39 ± 0.06Aurora-A kinase inhibition
A3754.2Apoptosis induction

The compound has shown significant cytotoxic effects against several cancer cell lines, primarily through the inhibition of key kinases involved in cell cycle regulation.

Agricultural Applications

Beyond medicinal uses, pyrazole derivatives like this compound are being investigated for their potential as agrochemicals. They may serve as herbicides or fungicides due to their ability to disrupt metabolic pathways in plants and fungi.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymers and coatings that require specific thermal or mechanical properties.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound demonstrated promising antimicrobial activity, warranting further exploration into its mechanism of action and potential formulations for clinical use.

Study on Anticancer Efficacy

In another study focusing on anticancer properties, researchers tested the compound against multiple human cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, similar compounds are synthesized via Vilsmeier-Haack reactions (for formylation) or condensation of intermediates like 4-methylphenyl isocyanide with aromatic amines . Key steps include:

  • Cyclocondensation : Using ethyl acetoacetate and phenylhydrazine to form the pyrazole core .
  • Carboxamide formation : Reacting the pyrazole intermediate with methyl isocyanate or activated carbonyl reagents .
  • Chlorination : Introducing chlorine at the 4-position via POCl₃ or other chlorinating agents . Optimization requires controlling reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • IR spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • NMR : ¹H NMR for aromatic proton environments (e.g., 4-methylphenyl substituents at δ 2.3–2.5 ppm) and ¹³C NMR for carboxamide carbonyl signals (~165–170 ppm) .
  • X-ray crystallography : To resolve stereochemical ambiguities and confirm molecular packing, as demonstrated for analogous pyrazole-carboxamides .

Q. How can researchers address low yields in the final carboxamide coupling step?

Low yields often arise from incomplete activation of the carboxylic acid intermediate. Strategies include:

  • Using coupling agents like HATU or EDCI to enhance reactivity .
  • Optimizing reaction time (e.g., 12–24 hours under reflux) and solvent (e.g., dichloromethane or acetonitrile) .
  • Purifying intermediates via column chromatography before coupling to remove impurities .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and QSAR models are used to assess interactions with target proteins (e.g., enzymes or receptors). For example:

  • Docking studies : Align the compound with the active site of carbonic anhydrase or prostaglandin synthase (targets for antimicrobial/anti-inflammatory activity) .
  • ADMET prediction : Tools like SwissADME evaluate solubility, bioavailability, and metabolic stability, guiding structural modifications (e.g., adding polar groups to improve solubility) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or structural variants. Mitigation approaches include:

  • Standardized assays : Repeating experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
  • SAR analysis : Comparing substituent effects (e.g., replacing 4-methylphenyl with 4-fluorophenyl to enhance binding affinity) .
  • Meta-analysis : Reviewing data from multiple studies to identify trends, such as chlorine at the 4-position correlating with antimicrobial potency .

Q. How can researchers improve the solubility of this compound for pharmacological testing?

Poor solubility is common in lipophilic pyrazole derivatives. Solutions include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) that convert to carboxylic acids in vivo .
  • Co-crystallization : Using co-formers like succinic acid to enhance aqueous solubility .
  • Nanoformulation : Encapsulating the compound in liposomes or polymeric nanoparticles .

Q. What role does the 4-chloro substituent play in stabilizing the pyrazole core?

The chloro group enhances electron-withdrawing effects, stabilizing the pyrazole ring against hydrolysis. X-ray studies show it reduces bond length distortion in the heterocycle, improving thermal stability . This substituent also influences π-π stacking interactions in crystal lattices, affecting melting points .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in .
  • Crystallographic data : Use CIF files from for structural comparisons.
  • Biological assays : Follow standardized protocols for antimicrobial testing in or enzyme inhibition in .

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